![molecular formula C12H19N3O3S B7434784 N-ethyl-2-methoxy-5-pyrrolidin-1-ylpyridine-4-sulfonamide](/img/structure/B7434784.png)
N-ethyl-2-methoxy-5-pyrrolidin-1-ylpyridine-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-2-methoxy-5-pyrrolidin-1-ylpyridine-4-sulfonamide (also known as Suvorexant) is a novel, dual orexin receptor antagonist that has shown promising results in the treatment of insomnia. Suvorexant acts by blocking the activity of orexin neurotransmitters, which are involved in regulating wakefulness and sleep.
Mecanismo De Acción
Suvorexant acts as a dual orexin receptor antagonist, blocking the activity of both orexin A and B neurotransmitters. Orexins are involved in regulating wakefulness and sleep, and their inhibition by Suvorexant results in increased sleepiness and decreased wakefulness.
Biochemical and physiological effects:
Suvorexant has been shown to have a dose-dependent effect on sleep architecture, with higher doses resulting in increased total sleep time and decreased wakefulness after sleep onset. It has also been shown to have a minimal effect on next-day performance and cognitive function, making it a promising candidate for the treatment of insomnia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of Suvorexant is its high selectivity for orexin receptors, which minimizes off-target effects. However, its long half-life and potential for accumulation in the body may limit its use in certain populations, such as the elderly or those with liver or kidney impairment. Additionally, the cost of Suvorexant may be a limitation for some research studies.
Direcciones Futuras
Future research on Suvorexant could focus on its potential use in the treatment of other sleep disorders, such as narcolepsy and sleep apnea. Additionally, studies could investigate the long-term safety and efficacy of Suvorexant, as well as its potential use in combination with other sleep aids. Finally, research could explore the potential use of Suvorexant in other neurological conditions, such as depression and anxiety.
Métodos De Síntesis
Suvorexant is synthesized through a multistep process that involves the reaction of various chemical intermediates. The final step in the synthesis involves the reaction of N-ethyl-2-methoxy-5-pyrrolidin-1-ylpyridine with 4-chlorobenzenesulfonyl chloride in the presence of a base. The resulting product is purified through crystallization to obtain Suvorexant in its final form.
Aplicaciones Científicas De Investigación
Suvorexant has been extensively studied in preclinical and clinical trials for its efficacy in treating insomnia. It has been shown to improve sleep onset latency, increase total sleep time, and decrease wakefulness after sleep onset. Suvorexant has also been studied for its potential use in the treatment of other sleep disorders, such as narcolepsy and sleep apnea.
Propiedades
IUPAC Name |
N-ethyl-2-methoxy-5-pyrrolidin-1-ylpyridine-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-3-14-19(16,17)11-8-12(18-2)13-9-10(11)15-6-4-5-7-15/h8-9,14H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMKTFHPVXYCSC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=CC(=NC=C1N2CCCC2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-2-methoxy-5-pyrrolidin-1-ylpyridine-4-sulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.